molecular formula C13H19NO B1364992 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 18339-46-3

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1364992
CAS No.: 18339-46-3
M. Wt: 205.3 g/mol
InChI Key: VRGWTUYPGVAHGX-UHFFFAOYSA-N
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Description

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 8th position and three methyl groups at the 2nd, 2nd, and 4th positions. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reactant mixing, heating, and purification through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Substitution reactions may involve reagents like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives , while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline

Uniqueness

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGWTUYPGVAHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18339-46-3
Record name 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
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